

Application Notes and Protocols for In Vivo Studies of 4-HO-DPHP

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Compound of Interest

Compound Name: 4-HO-DPHP

Cat. No.: B1217005

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **4-HO-DPHP** (4-hydroxy-N,N-dipropylphenethylamine) is a research chemical. The information provided herein is for research purposes only. All experiments involving animal models must be conducted in accordance with ethical guidelines and regulations, and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

4-HO-DPHP is a lesser-known psychedelic compound belonging to the phenethylamine class. Due to the limited specific research on **4-HO-DPHP**, these application notes and protocols are substantially informed by data from its close structural and functional analogs, particularly N,N-dipropyltryptamine (DPT) and other psychedelic tryptamines. The primary mechanism of action for these compounds is agonism at the serotonin 5-HT_{2A} receptor, which is a key target for their psychedelic effects. Rodent models, particularly mice and rats, are the most common and appropriate preclinical models for studying these effects.

Recommended Animal Models

Rodents are the preferred species for initial in vivo studies of **4-HO-DPHP** due to their well-characterized neuroanatomy and behavioral responses to psychedelics, as well as ethical and practical considerations.

- Mice: Ideal for initial screening and behavioral assays such as the head-twitch response (HTR), which is a reliable behavioral proxy for 5-HT_{2A} receptor activation and hallucinogenic potential in humans.^{[1][2][3][4]} C57BL/6J mice are a commonly used strain for this purpose.^{[1][3]}
- Rats: Well-suited for more complex behavioral paradigms, such as drug discrimination studies, which assess the subjective effects of a compound.^{[5][6]} Sprague-Dawley and Wistar rats are common choices.

Key In Vivo Experiments

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is strongly correlated with the hallucinogenic potential of serotonergic compounds in humans.^{[1][2][3][4]}

Experimental Protocol:

- Animals: Male C57BL/6J mice (8-12 weeks old).
- Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 60 minutes before the experiment.
- Drug Preparation: Dissolve **4-HO-DPHP** in a vehicle of 0.9% saline. The dose range should be determined based on preliminary studies, but a starting point can be extrapolated from DPT, which shows effects between 3 and 15 mg/kg.^[7]
- Procedure:
 - Administer **4-HO-DPHP** or vehicle via intraperitoneal (IP) injection.
 - Immediately place the mouse in a clean, standard observation cage.
 - Record the number of head twitches for a period of 30-60 minutes. Automated detection systems using a magnetometer coil can be used for high-throughput and objective measurements.^{[1][3][4]}

- Data Analysis: Analyze the dose-response relationship of **4-HO-DPHP** on the number of head twitches. An inverted U-shaped dose-response curve is often observed with psychedelics.^{[1][4]}

Drug Discrimination in Rats

This paradigm is used to assess the subjective effects of a drug by training animals to recognize and distinguish it from a vehicle.

Experimental Protocol:

- Animals: Male Sprague-Dawley rats (250-350 g).
- Apparatus: Standard two-lever operant conditioning chambers.
- Training Phase:
 - Rats are trained to press one lever after receiving an injection of a known psychedelic drug (e.g., LSD or psilocybin) and a second lever after receiving a vehicle injection.
 - Correct lever presses are rewarded with food pellets.
- Testing Phase:
 - Once trained, administer various doses of **4-HO-DPHP** to the rats.
 - The percentage of responses on the drug-appropriate lever is measured.
- Data Analysis: Full substitution ($\geq 80\%$ drug-lever responding) indicates that **4-HO-DPHP** produces subjective effects similar to the training drug. The ED₅₀ (the dose at which 50% of responses are on the drug-appropriate lever) can be calculated. For DPT, partial to full substitution for LSD has been observed.^{[5][6]}

Pharmacokinetic and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **4-HO-DPHP** is crucial for interpreting behavioral data and for any translational potential.

Experimental Protocol:

- **Animals:** Male Sprague-Dawley rats.
- **Dosing:** Administer a known dose of **4-HO-DPHP** intravenously (IV) and orally (PO) to different groups of rats.
- **Sample Collection:** Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).^[8] Urine and feces can also be collected for metabolite identification.
- **Analysis:** Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of **4-HO-DPHP** and its metabolites in the collected samples.
- **Data Analysis:** Determine key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution. Identify major metabolic pathways, which for similar tryptamines often include N-dealkylation and hydroxylation.^{[9][10]}

Data Presentation

Table 1: Hypothetical Dose-Response Data for **4-HO-DPHP** in the Head-Twitch Response (HTR) Assay in Mice

Dose (mg/kg, IP)	Mean Head Twitches (± SEM)
Vehicle	1.2 ± 0.5
1	5.8 ± 1.2
3	14.5 ± 2.1
10	18.2 ± 2.8
30	12.1 ± 1.9

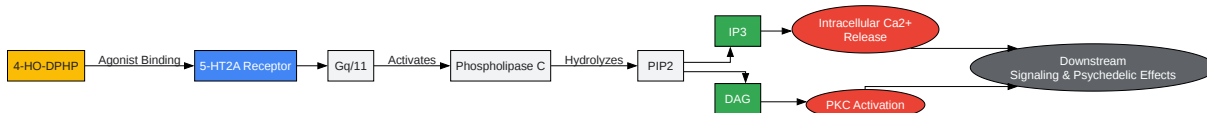
Table 2: Hypothetical Data for **4-HO-DPHP** in a Drug Discrimination Paradigm in Rats (Training Drug: LSD)

Dose (mg/kg, IP)	% Drug-Lever Responding (\pm SEM)
Vehicle	10.5 \pm 3.1
0.5	25.3 \pm 5.8
1.5	60.1 \pm 8.2
3.0	85.7 \pm 4.5

Table 3: Hypothetical Pharmacokinetic Parameters of **4-HO-DPHP** in Rats

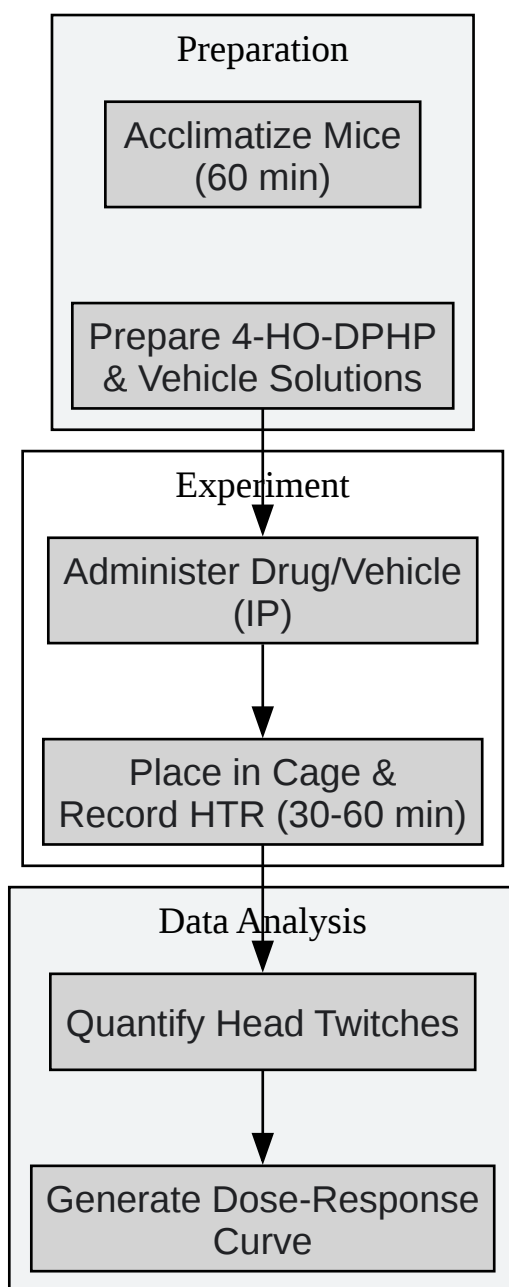
Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax	250 ng/mL	85 ng/mL
Tmax	5 min	30 min
AUC (0-inf)	15,000 ngmin/mL	25,000 ngmin/mL
t1/2	90 min	120 min
Bioavailability	-	16.7%

Visualizations



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Caption: 5-HT2A Receptor Signaling Pathway for **4-HO-DPHP**.



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Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Caption: Logical Flow of a Drug Discrimination Experiment.

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